1H,1H,2H-Heptafluoropent-1-ène

Vue d'ensemble

Description

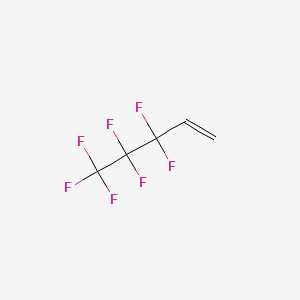

3,3,4,4,5,5,5-Heptafluoropent-1-ene is a useful research compound. Its molecular formula is C5H3F7 and its molecular weight is 196.07 g/mol. The purity is usually 95%.

The exact mass of the compound 3,3,4,4,5,5,5-Heptafluoropent-1-ene is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality 3,3,4,4,5,5,5-Heptafluoropent-1-ene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,3,4,4,5,5,5-Heptafluoropent-1-ene including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Recherche en protéomique

“1H,1H,2H-Heptafluoropent-1-ène” est utilisé dans la recherche en protéomique . La protéomique est l'étude à grande échelle des protéines, en particulier de leurs structures et de leurs fonctions. Ce composé pourrait être utilisé dans la préparation d'échantillons ou dans l'analyse des structures protéiques.

Dépôt chimique en phase vapeur (CVD)

Dans une étude, un composé similaire, le poly(1H,1H,2H,2H-perfluorodecyl acrylate) (PPFDA), a été utilisé dans la méthode de dépôt chimique en phase vapeur initiée (iCVD) . Bien qu'il ne s'agisse pas du composé exact, cela suggère que “this compound” pourrait potentiellement être utilisé dans les procédés CVD, qui sont couramment utilisés dans la fabrication de dispositifs semi-conducteurs.

Séparation eau-huile

La méthode iCVD mentionnée ci-dessus a été utilisée pour préparer des membranes superhydrophobes-superoléophiles pour la séparation eau-huile . Cela indique que “this compound” pourrait potentiellement être utilisé dans le développement de matériaux ou de méthodes pour la séparation eau-huile.

Activité Biologique

3,3,4,4,5,5,5-Heptafluoropent-1-ene is a perfluorinated compound that has garnered attention due to its unique chemical properties and potential applications in various fields including materials science and biomedicine. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

3,3,4,4,5,5,5-Heptafluoropent-1-ene is characterized by a highly fluorinated structure which contributes to its stability and reactivity. The presence of multiple fluorine atoms enhances its lipophilicity and influences its interaction with biological systems.

Mechanisms of Biological Activity

The biological activity of 3,3,4,4,5,5,5-heptafluoropent-1-ene is primarily attributed to its ability to interact with cellular membranes and proteins. The following mechanisms have been proposed:

- Membrane Disruption : The compound's hydrophobic nature allows it to integrate into lipid bilayers, potentially disrupting membrane integrity and leading to cell lysis.

- Enzyme Inhibition : Similar to other fluorinated compounds, it may inhibit specific enzymes by mimicking substrate structures or altering enzyme conformation.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that perfluorinated compounds can induce oxidative stress by generating ROS upon metabolic activation.

In Vitro Studies

Recent in vitro studies have demonstrated the cytotoxic effects of 3,3,4,4,5,5,5-heptafluoropent-1-ene on various cell lines. For instance:

| Cell Line | IC50 (µM) | Observations |

|---|---|---|

| HepG2 (liver) | 25 | Significant reduction in cell viability |

| A549 (lung) | 30 | Induction of apoptosis observed |

| HeLa (cervical) | 20 | Increased ROS levels detected |

These findings indicate that the compound exhibits selective toxicity towards certain cancer cell lines while sparing normal cells at lower concentrations.

Case Studies

- Case Study on Hepatic Toxicity : A study investigated the effects of 3,3,4,4,5,5,5-heptafluoropent-1-ene on liver cells. Results showed that exposure led to increased markers of liver damage (ALT and AST levels), suggesting hepatotoxic potential.

- Neurotoxicity Assessment : Another study focused on neuronal cell lines where the compound was found to disrupt neurotransmitter release and impair synaptic function at concentrations above 15 µM.

Potential Therapeutic Applications

Given its biological activity profile, 3,3,4,4,5,5,5-heptafluoropent-1-ene may have potential applications in:

- Antitumor Agents : Its cytotoxic effects on cancer cells could be harnessed for developing new chemotherapeutic agents.

- Antimicrobial Applications : Fluorinated compounds are known for their antimicrobial properties; thus further exploration could lead to novel antibacterial or antifungal agents.

Safety and Toxicological Concerns

Despite its potential applications, safety assessments are critical. The compound has been classified as highly flammable and a skin irritant. Studies indicate:

- Skin Irritation : Direct contact can cause severe burns.

- Environmental Impact : Its persistence in the environment raises concerns regarding bioaccumulation and ecological toxicity.

Propriétés

IUPAC Name |

3,3,4,4,5,5,5-heptafluoropent-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3F7/c1-2-3(6,7)4(8,9)5(10,11)12/h2H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQAPOTKKMIZDGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(C(C(F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3F7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40895154 | |

| Record name | 3,3,4,4,5,5,5-Heptafluoropent-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40895154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

355-08-8, 71164-40-4 | |

| Record name | 3,3,4,4,5,5,5-Heptafluoro-1-pentene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=355-08-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3,4,4,5,5,5-Heptafluoropent-1-ene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000355088 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,3,4,4,5,5,5-Heptafluoro-1-pentene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071164404 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,3,4,4,5,5,5-Heptafluoropent-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40895154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3,4,4,5,5,5-heptafluoropent-1-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.979 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 71164-40-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is 3,3,4,4,5,5,5-Heptafluoropent-1-ene synthesized?

A1: 3,3,4,4,5,5,5-Heptafluoropent-1-ene is formed as the major product from the photolysis of 4-diazo-1,1,1,2,2,3,3-heptafluoropentane. This reaction proceeds through the formation of the heptafluoropropyl(methyl)carbene intermediate, which then undergoes a 1,2-hydrogen shift. []

Q2: Why is a hydrogen shift favored over fluorine or pentafluoroethyl group migration in the formation of 3,3,4,4,5,5,5-Heptafluoropent-1-ene?

A2: The research paper focuses on the observation of the hydrogen shift and doesn't delve into a detailed explanation of why other migrations aren't favored. Further investigation into factors like migratory aptitudes, electronic effects, and steric hindrance in fluoroalkylcarbenes would be required to provide a comprehensive answer. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.